D-Trimannuronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

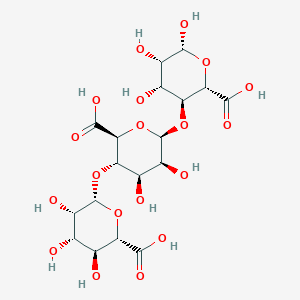

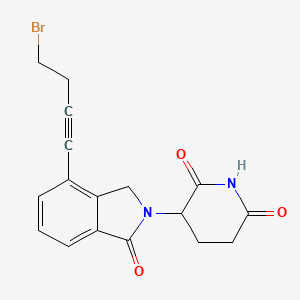

D-Trimannuronic acid: is an alginate oligomer derived from seaweed. It is a trisaccharide composed of three mannuronic acid units. This compound is known for its ability to induce the secretion of tumor necrosis factor-alpha by mouse macrophage cell lines, making it valuable in various research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Trimannuronic acid is typically prepared through the extraction and purification of alginate from seaweed. The alginate is then subjected to controlled hydrolysis to obtain oligomers of varying lengths, including this compound .

Industrial Production Methods: The industrial production of this compound involves the large-scale cultivation of seaweed, followed by extraction and purification processes. The alginate is extracted using alkaline solutions, and the resulting solution is filtered and precipitated to obtain the alginate. Controlled hydrolysis is then performed to produce the desired oligomers .

Chemical Reactions Analysis

Types of Reactions: D-Trimannuronic acid undergoes various chemical reactions, including:

Oxidation: The primary hydroxyl groups can be oxidized to form carboxylic acids.

Reduction: The carbonyl groups can be reduced to form alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or sodium periodate are commonly used.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents such as acyl chlorides or alkyl halides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of esters or ethers.

Scientific Research Applications

D-Trimannuronic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its role in inducing cytokine production in immune cells.

Medicine: Investigated for its potential in pain management and treatment of vascular dementia.

Industry: Utilized in the production of biodegradable materials and as a thickening agent in food products .

Mechanism of Action

D-Trimannuronic acid exerts its effects by inducing the secretion of tumor necrosis factor-alpha from macrophage cell lines. This cytokine plays a crucial role in the inflammatory response and is involved in various cellular processes, including apoptosis and cell proliferation. The molecular targets and pathways involved include the tumor necrosis factor receptor and downstream signaling pathways .

Comparison with Similar Compounds

- D-Tetramannuronic acid

- D-Pentamannuronic acid

- D-Dimannuronic acid

- D-Hexamannuronic acid

- D-Heptamannuronic acid

- D-Octamannuronic acid

- D-Nonamannuronic acid

Comparison: D-Trimannuronic acid is unique due to its specific trisaccharide structure, which imparts distinct biological activities compared to other mannuronic acid oligomers. Its ability to induce tumor necrosis factor-alpha secretion is particularly noteworthy, making it valuable in research related to inflammation and immune response .

Properties

Molecular Formula |

C18H26O19 |

|---|---|

Molecular Weight |

546.4 g/mol |

IUPAC Name |

(2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C18H26O19/c19-1-2(20)10(13(26)27)36-17(6(1)24)35-9-4(22)7(25)18(37-12(9)15(30)31)34-8-3(21)5(23)16(32)33-11(8)14(28)29/h1-12,16-25,32H,(H,26,27)(H,28,29)(H,30,31)/t1-,2-,3+,4+,5-,6-,7-,8-,9-,10-,11-,12-,16+,17+,18+/m0/s1 |

InChI Key |

LCLHHZYHLXDRQG-BUOBQAFFSA-N |

Isomeric SMILES |

[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@@H]3C(=O)O)O)O)O)O)O)C(=O)O)O)O |

Canonical SMILES |

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)O)O)O)O)O)C(=O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-[4-[3-[Bis(2-hydroxytetradecyl)amino]propyl]piperazin-1-yl]propyl-(2-hydroxytetradecyl)amino]tetradecan-2-ol](/img/structure/B11930840.png)

![(2R)-2-(N-[4-amino-5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-4-fluoroanilino)propanamide](/img/structure/B11930853.png)

![5-(Difluoromethyl)-3-({1-[(5-fluoro-2-oxo-1,2-dihydropyridin-3-yl)methyl]-6-oxo-4-(1,1,2,2-tetrafluoroethyl)-1,6-dihydropyrimidin-5-yl}oxy)-2-methylbenzonitrile](/img/structure/B11930888.png)

![2-[[(2S,6R)-4-(carboxymethyl)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoic acid](/img/structure/B11930904.png)

![3-[2-(Hydroxymethyl)oxolan-2-yl]propanoate](/img/structure/B11930909.png)

![4-[[(1S)-2-[[(2S)-3-(1H-indol-3-yl)-2-methyl-2-[[(2S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoate;methyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]azanium](/img/structure/B11930921.png)